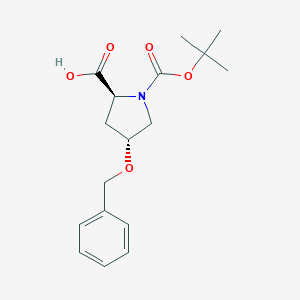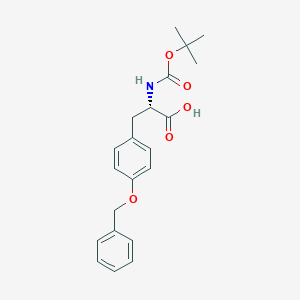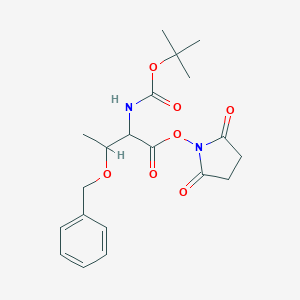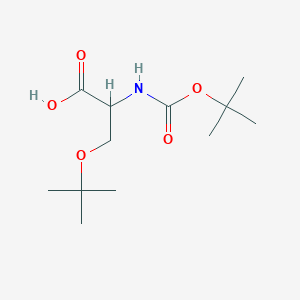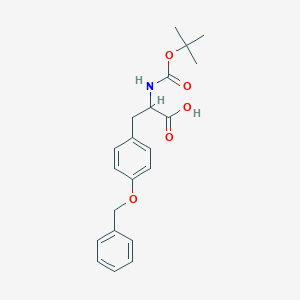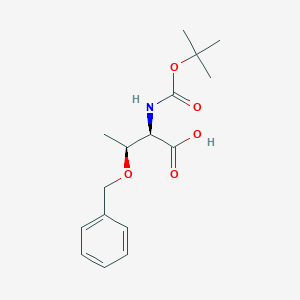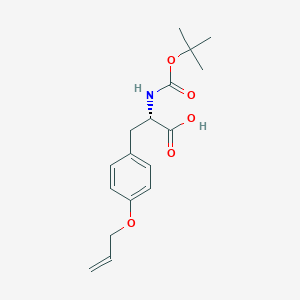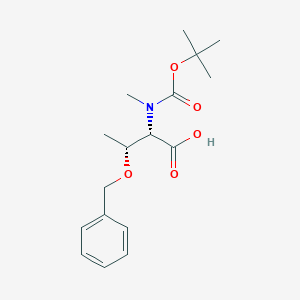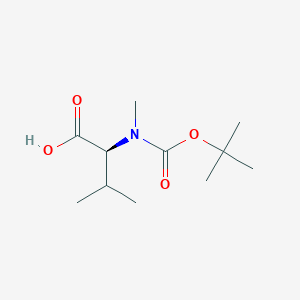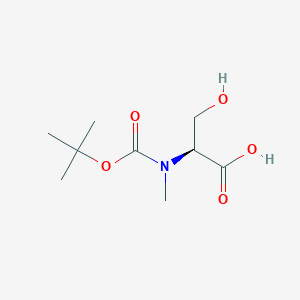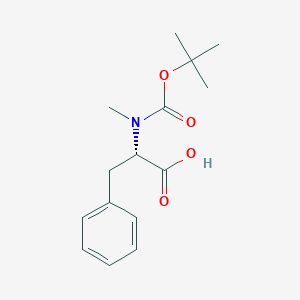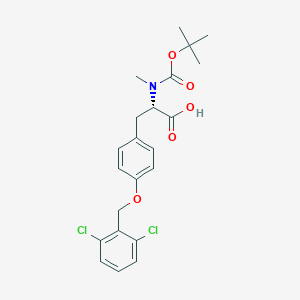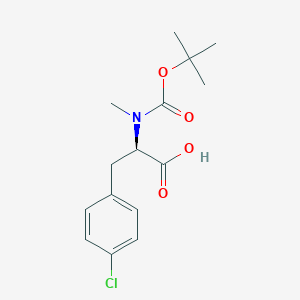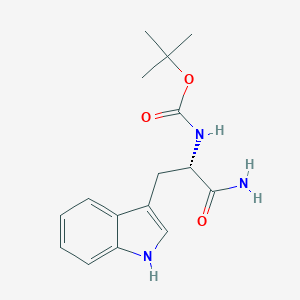
(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthetic cannabinoids are a large and diverse class of chemicals that are often included in so-called “herbal” products . These substances are designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of cannabis . The specific compound you’re asking about is a synthetic cannabinoid, based on its structural features.
Applications De Recherche Scientifique
Application in Organic Chemistry
Summary of the Application
Boc-L-Tryptophan amide, also known as tert-butyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate or (S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate, is used in the field of organic chemistry as a protecting group for amino functions . It plays a pivotal role in the synthesis of multifunctional targets .
Methods of Application or Experimental Procedures
The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group can be removed by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
Results or Outcomes Obtained
The use of Boc-L-Tryptophan amide allows for the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . This facilitates cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Application in Peptide Synthesis
Summary of the Application
Boc-L-Tryptophan amide is widely used in the field of peptide synthesis . It serves as a protecting group for amino functions, which is crucial in the synthesis of peptides .
Methods of Application or Experimental Procedures
The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group can be removed by mild acidolysis .
Results or Outcomes Obtained
The use of Boc-L-Tryptophan amide in peptide synthesis allows for the synthesis of complex peptides with multiple functional groups . It provides stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Application in the Synthesis of Medicinally Active Compounds
Summary of the Application
Boc-L-Tryptophan amide has been used in the synthesis of medicinally active compounds . For example, it has been applied to a hybrid compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Methods of Application or Experimental Procedures
The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group can be removed by using oxalyl chloride in methanol .
Results or Outcomes Obtained
The use of Boc-L-Tryptophan amide in the synthesis of medicinally active compounds allows for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This method has been applied to a hybrid, medicinally active compound FC1, with yields up to 90% .
Application in the Synthesis of Receptor Antagonists
Summary of the Application
Boc-L-Tryptophan amide has been used in the synthesis of receptor antagonists . For example, it has been applied to Benzotript (N-p-chlorobenzoyl-L-tryptophan), which has been shown to be a receptor-antagonist in vivo and in vitro for peptides from the gastrin family .
Results or Outcomes Obtained
The use of Boc-L-Tryptophan amide in the synthesis of receptor antagonists allows for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This method has been applied to Benzotript, a receptor antagonist .
Application in the Synthesis of Amino Acid Ionic Liquids
Summary of the Application
Boc-L-Tryptophan amide has been used in the synthesis of amino acid ionic liquids . These ionic liquids have various applications, including as solvents for organic reactions .
Results or Outcomes Obtained
The use of Boc-L-Tryptophan amide in the synthesis of amino acid ionic liquids allows for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This method has been applied to the synthesis of amino acid ionic liquids .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)19-13(14(17)20)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3,(H2,17,20)(H,19,21)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMFCQAPZYKTON-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556356 |
Source


|
| Record name | Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate | |
CAS RN |
62549-92-2 |
Source


|
| Record name | Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

